![molecular formula C15H29NO5 B3177780 tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate CAS No. 220243-81-2](/img/structure/B3177780.png)
tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate
Overview
Description
“tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate” is a chemical compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds similar to “tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Chemical Reactions Analysis
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The Boc-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Scientific Research Applications
Synthesis in Biochemistry
tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate has been used in the synthesis of bone collagen cross-links. In a study, a one-pot reaction involving this compound led to the successful synthesis of (+)-Pyd and (+)-Dpd, which are significant in the context of bone collagen (Adamczyk et al., 2000).
Chemical Synthesis and Reactions
The compound plays a crucial role in the synthesis of tert-butyl aminocarbonate, which acylates amines in both organic and aqueous solutions. This demonstrates its utility in chemical reactions involving amino carbonates (Harris & Wilson, 1983).
Asymmetric Synthesis of Amino Acid Derivatives
It is also instrumental in the asymmetric synthesis of unsaturated β-amino acid derivatives. A study showed its use in the synthesis of specific enantiomers of β-amino acid derivatives, showcasing its application in stereochemical control in organic synthesis (Davies et al., 1997).
Pharmaceutical Applications
In pharmaceutical research, this compound has been used in the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected l-amino acids. This indicates its relevance in the development of pharmaceutical intermediates (Koseki et al., 2011).
Solid-Phase Synthesis of Peptides
The compound has been utilized in the solid-phase synthesis of peptides, specifically as a handle in the synthesis of peptide α-carboxamides. This application is crucial for the efficient and targeted synthesis of peptides (Gaehde & Matsueda, 1981).
properties
IUPAC Name |
tert-butyl 6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO5/c1-14(2,3)20-12(18)11(9-7-8-10-17)16-13(19)21-15(4,5)6/h11,17H,7-10H2,1-6H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRZGCDRSJDGOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCO)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.